2-(2,4-dimethylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide
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Description
2-(2,4-dimethylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a member of the amide family of organic compounds and is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with N-(2-isopropyl-6-methylphenyl)acetamide.
Scientific Research Applications
Biological Effects and Environmental Concerns
Biological Effects of Acetamide Derivatives
A review discusses the toxicology of acetamide and its derivatives, including their commercial importance and the biological consequences of exposure. This could suggest research applications in understanding the toxicological profiles of similar compounds (Kennedy, 2001).
Paracetamol Metabolism and Genetic Differences
Research into paracetamol's metabolism reveals significant intersubject and ethnic differences, suggesting that similar compounds could have varying effects based on genetic backgrounds, highlighting the importance of pharmacogenetics in drug development and safety (Zhao & Pickering, 2011).
Environmental Impact of Pharmaceutical Compounds
A comprehensive review on the adsorptive elimination of acetaminophen from water addresses environmental toxicology, showing the relevance of studying the environmental impacts of pharmaceutical compounds and their removal from water sources (Igwegbe et al., 2021).
Pharmacokinetics, Toxicology, and Therapeutic Uses
Hepatotoxicity and Fatalities
Understanding the hepatotoxicity of paracetamol and related fatalities emphasizes the need for comprehensive safety and risk assessments in the development and clinical use of new compounds, underscoring the balance between therapeutic benefits and potential risks (Tittarelli et al., 2017).
Advanced Oxidation Processes for Drug Degradation
The degradation of acetaminophen and the exploration of advanced oxidation processes to treat water contaminated with pharmaceuticals highlight the importance of research in environmental safety and drug disposal methods (Vo et al., 2019).
Analgesic Mechanisms of Action
A review on acetaminophen's known and novel mechanisms of action for analgesia suggests the complexity of drug action mechanisms and the continuous need for research in understanding how drugs interact with the human body for effective pain management (Ohashi & Kohno, 2020).
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-13(2)17-8-6-7-15(4)20(17)21-19(22)12-23-18-10-9-14(3)11-16(18)5/h6-11,13H,12H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMXZKZXMIOGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC=C2C(C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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